Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their unique reactivity, which is driven by the ring strain inherent in their four-membered structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts and often requires specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of peptidomimetics and nucleic acid analogs.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions often involve nucleophilic attack at the azetidine ring, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different biological properties.
Pyrimidine derivatives: Compounds like uracil and cytosine, which share the pyrimidine ring structure but differ in their overall chemical behavior
Uniqueness
Phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is unique due to its combination of the azetidine and pyrimidine rings, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
phenyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(20-12-5-2-1-3-6-12)18-9-11(10-18)17-13-15-7-4-8-16-13/h1-8,11H,9-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFSBFCSCCTSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OC2=CC=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.